molecular formula C17H27BO3 B14024702 2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14024702
M. Wt: 290.2 g/mol
InChI Key: NTMNCRZTPJMYGQ-UHFFFAOYSA-N
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Description

2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a butoxy and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-butoxy-2-methylphenylboronic acid with a diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired boronic ester.

Chemical Reactions Analysis

Types of Reactions

2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The compound can be hydrolyzed to the corresponding boronic acid and diol under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

    Solvents: Organic solvents like toluene, ethanol, or dichloromethane.

Scientific Research Applications

2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Medicinal Chemistry: Employed in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Material Science: Used in the preparation of polymers and advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its potential as a probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.

Mechanism of Action

The mechanism of action of 2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl or substituted alkene product. The boronic ester can also interact with biological molecules through reversible covalent bonding with diols, which can be exploited in drug design and molecular probes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    Pinacolborane: Another boronic ester with a different substituent pattern.

    2-Methylphenylboronic Acid: Lacks the butoxy group but shares the phenylboronic acid core.

Uniqueness

2-(5-Butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The butoxy group can provide additional steric and electronic effects, making this compound particularly useful in certain synthetic applications where other boronic esters may not perform as well.

Properties

Molecular Formula

C17H27BO3

Molecular Weight

290.2 g/mol

IUPAC Name

2-(5-butoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO3/c1-7-8-11-19-14-10-9-13(2)15(12-14)18-20-16(3,4)17(5,6)21-18/h9-10,12H,7-8,11H2,1-6H3

InChI Key

NTMNCRZTPJMYGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCCC)C

Origin of Product

United States

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